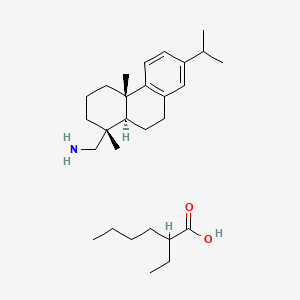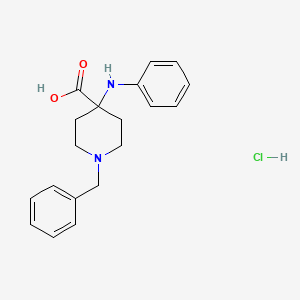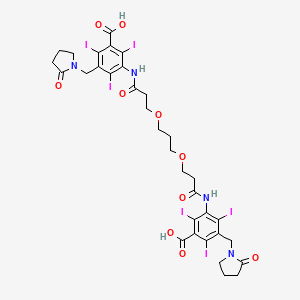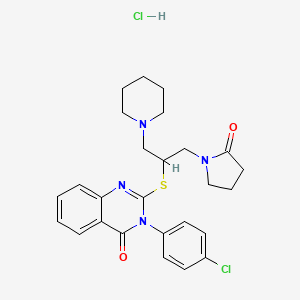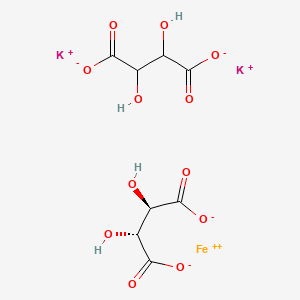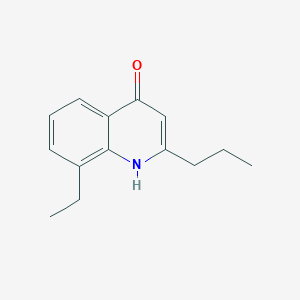![molecular formula C12H17NO B15346014 2-[(4-Methylphenoxy)methyl]pyrrolidine CAS No. 220510-60-1](/img/structure/B15346014.png)
2-[(4-Methylphenoxy)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₉NO₂ It is a derivative of pyrrolidine, featuring a pyrrolidine ring substituted with a 4-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine typically involves the reaction of 4-methylphenol with formaldehyde and pyrrolidine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(4-Methylphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenoxy)methyl]pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand for various biological targets, aiding in the study of enzyme mechanisms and receptor interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
2-[(4-Methylphenoxy)methyl]pyrrolidine is structurally similar to other compounds such as 2-(4-methylphenoxy)ethanol and 2-(4-methylphenoxy)acetic acid. its unique pyrrolidine ring structure imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the pyrrolidine ring enhances its reactivity and potential for forming complex derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylphenoxy)ethanol
2-(4-Methylphenoxy)acetic acid
2-(4-Methylphenoxy)propionic acid
Is there anything specific you would like to know more about?
Eigenschaften
CAS-Nummer |
220510-60-1 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-[(4-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-10-4-6-12(7-5-10)14-9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
KRQUHILXZVBAPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


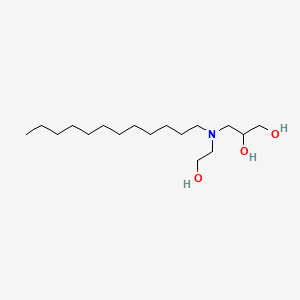
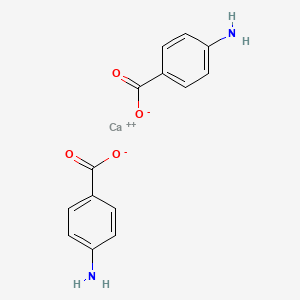
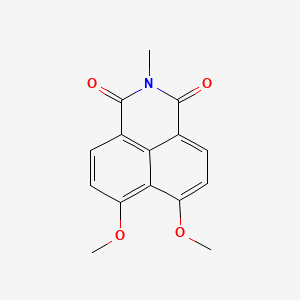
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
![N-(7-Amino-1-hydroxy-9-{[hydroxy(imino)methoxy]methyl}-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-2-yl)ethanimidic acid](/img/structure/B15345951.png)

